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Compound of Interest

Compound Name:
4,5-Difluoro-2-hydroxybenzoic

acid

Cat. No.: B3034675 Get Quote

An In-Depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Synthesis,

Characterization, and Application

Executive Summary
4,5-Difluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound of

significant interest in medicinal chemistry and drug development. Its strategic importance lies

primarily in its role as a key building block for the synthesis of modern fluoroquinolone

antibiotics. The specific placement of the two fluorine atoms on the benzene ring is critical for

modulating the biological activity and pharmacokinetic profile of the final active pharmaceutical

ingredient (API). This guide provides a comprehensive overview of this molecule, detailing its

core properties, a robust and logical synthetic route, validated purification and characterization

protocols, and the scientific rationale for its application in advanced pharmaceutical synthesis.

Core Molecular Profile
4,5-Difluoro-2-hydroxybenzoic acid, also known as 4,5-difluorosalicylic acid, is a solid

organic compound at standard conditions. Its structure features a benzoic acid core with a

hydroxyl group ortho to the carboxylate and two fluorine atoms on the 4 and 5 positions.
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Property Value Source(s)

Molecular Formula C₇H₄F₂O₃ [1][2]

Molecular Weight 174.10 g/mol

CAS Number 205533-31-9 [2][3]

Physical Form Solid [3]

Typical Purity ≥96% [3]

Storage Conditions 4°C, under inert gas (Nitrogen) [3]

Strategic Importance in Fluoroquinolone Synthesis
The primary application of 4,5-difluoro-2-hydroxybenzoic acid is as an advanced

intermediate in the synthesis of fluoroquinolone antibacterials. The fluoroquinolone class of

antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes

essential for DNA replication, leading to bacterial cell death.

Causality of Fluorine Substitution (Structure-Activity
Relationship)
The introduction of fluorine atoms onto the quinolone core was a pivotal moment in the

development of this antibiotic class. The presence of a fluorine atom at the C6 position of the

final quinolone structure (which corresponds to the C5 position of this benzoic acid

intermediate) is known to significantly enhance the drug's efficacy. This enhancement is

attributed to:

Increased DNA Gyrase Inhibition: The fluorine atom improves the binding affinity of the drug

to the DNA gyrase-DNA complex, leading to more potent inhibition.

Improved Cell Penetration: Fluorine's lipophilicity can aid in the drug's ability to penetrate the

bacterial cell wall.

Broadened Antibacterial Spectrum: The C6-fluoro substitution is crucial for activity against a

wider range of bacteria, particularly Gram-positive strains.
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The 4,5-difluoro substitution pattern of this specific intermediate allows for the creation of

quinolones with fluorine at both the C6 and C7 positions of the core aromatic ring system,

further modulating potency and pharmacokinetic properties.
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Caption: Role of the intermediate in fluoroquinolone synthesis.

Synthesis and Purification Protocols
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The synthesis of 4,5-difluoro-2-hydroxybenzoic acid can be logically achieved via a

nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a readily available,

more highly fluorinated precursor.

Plausible Synthetic Protocol
This protocol is adapted from a well-established procedure for a structurally analogous

compound, 4-fluorosalicylic acid, and represents a field-proven synthetic strategy.[4] The

reaction proceeds via the displacement of a fluoride ion by a hydroxide ion, favored by the

electron-withdrawing nature of the carboxylate and the other fluorine atoms.

Starting Material: 3,4,5-Trifluorobenzoic Acid Reagent: Sodium Hydroxide (NaOH) Solvent:

Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, add 3,4,5-trifluorobenzoic acid (1 equivalent) and DMSO

(approx. 5-10 mL per gram of starting material).

Reagent Addition: While stirring under a nitrogen atmosphere, add sodium hydroxide (2.1

equivalents) to the solution.

Reaction: Heat the reaction mixture to 120-130°C and maintain for 8-12 hours. The reaction

progress should be monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark reaction

solution into a beaker containing a large volume of ice-cold water (approx. 10x the volume of

DMSO used).

Acidification & Precipitation: While stirring vigorously, slowly add concentrated hydrochloric

acid (HCl) to the aqueous mixture until the pH reaches 2-3. A solid precipitate of the crude

product will form.

Isolation: Continue stirring the suspension in an ice bath for 1-2 hours to ensure complete

precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly
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with cold deionized water.

Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

Purification Protocol: Recrystallization
The crude product can be effectively purified by recrystallization from hot water, a standard and

reliable method for benzoic acid derivatives.[5][6][7][8]

Step-by-Step Procedure:

Dissolution: Place the crude, dry 4,5-difluoro-2-hydroxybenzoic acid into an Erlenmeyer

flask. Add a minimal amount of deionized water.

Heating: Heat the suspension on a hot plate to near boiling. Add small portions of hot

deionized water while stirring until all the solid has just dissolved. Avoid using an excessive

amount of solvent to ensure a good yield.

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool

slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few

minutes.

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed

funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room

temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of ice-cold water, and dry under vacuum.
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Caption: Workflow for synthesis and purification.

Analytical Characterization
To ensure the identity and purity of the final product, a combination of spectroscopic methods is

essential. This constitutes a self-validating system for the protocol's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive information about the carbon-hydrogen framework of the molecule.

The predicted spectra are based on established principles of chemical shifts and spin-spin

coupling.[1][2][9]

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.0 - 13.0 Broad Singlet 1H -COOH
Acidic proton,
typically broad
and downfield.

~10.0 - 11.0 Broad Singlet 1H Ar-OH
Phenolic proton,

exchangeable.

~7.5 - 7.7
Doublet of

Doublets (dd)
1H H-6

Ortho to -COOH

and coupled to

H-3 and F-5.

| ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H | H-3 | Ortho to -OH and coupled to H-6 and F-4. |

Predicted ¹³C NMR Data (in DMSO-d₆):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-nmr-spectrum/
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/NMR_-_Interpretation
https://www.researchgate.net/figure/FT-IR-spectra-of-salicylic-acid-a-control-and-b-treated_fig2_283240293
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~170 C=O (Carboxylic Acid)

~155-160 (d) C-OH

~145-155 (dd) C-F

~140-150 (dd) C-F

~120 (d) C-H

~115 (d) C-H

| ~110 | C-COOH |

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The expected

absorption bands are based on data from similar salicylic acid derivatives.[10]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 2500 O-H Stretch (Broad) Carboxylic Acid

~3200 O-H Stretch Phenolic Hydroxyl

~1660 - 1680 C=O Stretch Carboxylic Acid

~1600, 1450-1500 C=C Stretch Aromatic Ring

~1300 - 1000 C-F Stretch Aryl-Fluoride

Safety and Handling
Proper handling of 4,5-Difluoro-2-hydroxybenzoic acid is crucial for laboratory safety.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3]

Pictogram: GHS07 (Exclamation Mark).[3]
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Precautionary Measures:

Use in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid breathing dust.

Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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